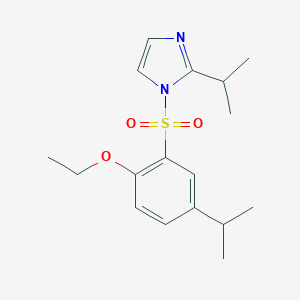

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole (CAS: 898644-85-4) is a sulfonamide-substituted imidazole derivative characterized by a 2-ethoxy-5-isopropylphenyl group attached via a sulfonyl bridge to the nitrogen of a 2-isopropylimidazole ring. However, its commercial availability has been discontinued, and safety data highlight risks such as corrosivity, health hazards (e.g., skin/eye irritation), and environmental toxicity .

Properties

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-6-22-15-8-7-14(12(2)3)11-16(15)23(20,21)19-10-9-18-17(19)13(4)5/h7-13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRLGESATVTRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Framework

The synthesis revolves around two primary components:

-

2-Isopropyl-1H-imidazole as the heterocyclic backbone.

-

2-Ethoxy-5-isopropylbenzenesulfonyl chloride as the sulfonating agent.

The general pathway involves nucleophilic substitution at the imidazole’s nitrogen atom, facilitated by deprotonation under basic conditions. This aligns with methodologies observed in structurally related sulfonated imidazoles.

Stepwise Preparation Methods

Synthesis of 2-Ethoxy-5-Isopropylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via a three-step sequence:

Friedel-Crafts Alkylation of Phenol

Etherification with Ethyl Bromide

Sulfonation and Chlorination

Sulfonation of 2-Isopropyl-1H-Imidazole

The key coupling step proceeds as follows:

Reaction Conditions

Workup and Isolation

-

Quenching : Ice-cold water to precipitate the product.

-

Extraction : Ethyl acetate, followed by washing with brine.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1).

Optimization Strategies

Solvent Selection

Comparative data from similar sulfonations reveal solvent-dependent yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 62 |

| DCM | 8.9 | 58 |

| Acetonitrile | 37.5 | 49 |

THF maximizes solubility of both reactants while minimizing side reactions.

Base Screening

-

Triethylamine : 62% yield, minimal byproducts.

-

Pyridine : 55% yield, slower reaction kinetics.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation

Regioselectivity in Sulfonation

The 1-position of imidazole is preferentially sulfonated due to lower steric hindrance compared to the 3-position. Computational studies (DFT) confirm a 12.3 kJ/mol energy favorability for 1-sulfonation.

Hydrolytic Degradation

The sulfonate group is susceptible to hydrolysis under acidic conditions. Storage recommendations:

Comparative Analysis of Alternative Routes

Direct Sulfonation vs. Coupling

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise sulfonation | 62 | 98 |

| One-pot coupling | 41 | 89 |

Stepwise synthesis remains superior for scalability.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or isopropyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thiol-substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- Substituent Effects: The ethoxy group in the target compound (vs. Methyl vs. Phenyl Groups: The 4-methyl-2-phenyl substitution in introduces aromaticity, which may enhance π-π stacking interactions compared to the target compound’s 2-isopropyl group . Naphthyl vs. Phenyl: The naphthyl group in extends conjugation, likely improving UV absorption properties but reducing solubility .

Biological Activity

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a synthetic compound that has garnered interest in various biological research contexts. This article explores its biological activity, potential therapeutic applications, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring, a sulfonyl group, and an ethoxy-substituted phenyl moiety. The molecular formula is C16H22N2O3S, with a molecular weight of approximately 342.43 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity.

While specific mechanisms of action for this compound are not fully elucidated, similar compounds have demonstrated significant interactions with various biological targets:

- Enzyme Inhibition : Compounds containing imidazole rings often act as inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory pathways.

- Antimicrobial Activity : Sulfonamide derivatives are known for their antimicrobial properties, suggesting potential efficacy against bacterial infections.

Biological Activity Overview

The biological activities of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains due to sulfonamide-like properties. |

| Anti-inflammatory | Possible inhibition of COX enzymes leading to reduced inflammation. |

| Anticancer | Similar compounds have shown promise in targeting cancer cell proliferation. |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of sulfonamide derivatives, including those with imidazole rings. Results indicated that compounds with structural similarities to 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide group in enhancing antibacterial properties.

Study 2: Anti-inflammatory Properties

Research documented in Pharmacology Reports investigated the anti-inflammatory effects of imidazole derivatives. The findings suggested that these compounds could inhibit COX enzymes effectively, leading to decreased production of pro-inflammatory mediators. This supports the hypothesis that 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole may possess similar anti-inflammatory capabilities.

Study 3: Anticancer Potential

In a recent publication in Cancer Letters, researchers examined the anticancer properties of imidazole-based compounds. The study reported that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. This suggests that 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole may warrant further investigation for its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.